molecular formula C7H3IN2O2 B011657 2-Iodo-5-nitrobenzonitrile CAS No. 101421-15-2

2-Iodo-5-nitrobenzonitrile

Cat. No.: B011657
CAS No.: 101421-15-2
M. Wt: 274.02 g/mol
InChI Key: NMCINXJWGZFGMR-UHFFFAOYSA-N
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Description

2-Iodo-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H3IN2O2 It is characterized by the presence of both iodo and nitro functional groups attached to a benzonitrile core

Mechanism of Action

Pharmacokinetics

02 g/mol and its chemical structure could influence its pharmacokinetic properties.

Action Environment

The action of 2-Iodo-5-nitrobenzonitrile can be influenced by various environmental factors. For instance, the use of ionic liquids as alternatives to conventional inorganic acids in hydroxylamine stabilization can lead to the formation of several eco-friendly hydroxylamine ionic liquid salts that exhibit better reactivity .

Biochemical Analysis

Biochemical Properties

It is known that benzonitriles can undergo oxidative metabolism to produce ring-hydroxylated metabolites This suggests that 2-Iodo-5-nitrobenzonitrile may interact with enzymes involved in oxidative metabolism

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that benzonitriles can undergo oxidative metabolism , suggesting that this compound may be involved in similar pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-nitrobenzonitrile typically involves the nitration of 2-iodobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration. The reaction can be summarized as follows:

2-Iodobenzonitrile+HNO3+H2SO4This compound+H2O\text{2-Iodobenzonitrile} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Iodobenzonitrile+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of catalysts and optimized reaction conditions can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although this is less typical.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is 2-Iodo-5-aminobenzonitrile.

    Oxidation: Potential products include various oxidized derivatives, though these reactions are less common.

Scientific Research Applications

2-Iodo-5-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique functional groups make it a valuable building block in the development of pharmaceutical agents.

    Material Science: It is used in the synthesis of materials with specific electronic properties.

    Biological Studies: The compound can be used in the study of enzyme interactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-nitrobenzonitrile
  • 2-Iodo-3-nitrobenzonitrile
  • 2-Bromo-5-nitrobenzonitrile

Comparison

2-Iodo-5-nitrobenzonitrile is unique due to the specific positioning of the iodo and nitro groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, compared to 2-Iodo-4-nitrobenzonitrile, the 5-nitro derivative may exhibit different reactivity patterns in substitution reactions due to the electronic effects of the nitro group.

Properties

IUPAC Name

2-iodo-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCINXJWGZFGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593537
Record name 2-Iodo-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-15-2
Record name 2-Iodo-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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